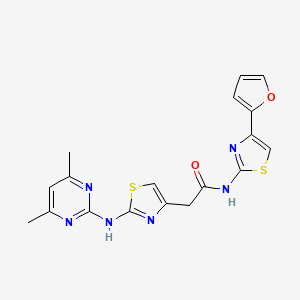

![molecular formula C8H9N3O2S B2652620 3-Methyl-2-(methylsulfonyl)-3H-imidazo[4,5-b]pyridine CAS No. 1341039-98-2](/img/structure/B2652620.png)

3-Methyl-2-(methylsulfonyl)-3H-imidazo[4,5-b]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Methyl-2-(methylsulfonyl)-3H-imidazo[4,5-b]pyridine” is a structurally diverse pyridinium salt . Pyridinium salts are quite familiar structures in many natural products and bioactive pharmaceuticals .

Synthesis Analysis

The synthesis of pyridinium salts has been a topic of research for centuries . The Suzuki–Miyaura (SM) cross-coupling is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Scientific Research Applications

Metal-Free Mediated C-3 Methylsulfanylation

A study by Chen et al. (2017) described a simple approach for the regioselective C-3 methylsulfanylation of imidazo[1,2-a]pyridines using dimethyl sulfoxide as both the source of the methylsulfanyl moiety and the solvent. This method underscores the versatility of imidazo[1,2-a]pyridine derivatives in organic synthesis, showcasing a pathway for introducing sulfur functionalities into heterocyclic compounds without the need for metal catalysts (Chen et al., 2017).

Synthesis and Biological Activity

Research by Starrett et al. (1989) focused on synthesizing new imidazo[1,2-a]pyridines substituted at the 3-position as potential antiulcer agents. Although the targeted compounds did not show significant antisecretory activity, some exhibited good cytoprotective properties, indicating the potential of such derivatives in developing novel therapeutics (Starrett et al., 1989).

Direct Methylation and Trifluoroethylation

A study by Zhang et al. (2003) introduced a straightforward method for the direct methylation or trifluoroethylation of imidazole and pyridine derivatives. This process facilitates the production of various room temperature ionic liquids, highlighting the chemical flexibility and utility of imidazo[4,5-b]pyridine structures in materials science (Zhang et al., 2003).

Vibrational Spectra and Molecular Structure

Lorenc et al. (2008) conducted a comprehensive study on the molecular structure, vibrational energy levels, and potential energy distribution of 1H-imidazo[4,5-b]pyridine, its 3H variant, and their methyl derivatives. Utilizing density functional theory (DFT) and X-ray data, this research offers valuable insights into the physical chemistry of these compounds, which could be essential for their application in various scientific domains (Lorenc et al., 2008).

Properties

IUPAC Name |

3-methyl-2-methylsulfonylimidazo[4,5-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2S/c1-11-7-6(4-3-5-9-7)10-8(11)14(2,12)13/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTEXGEJZUVIVGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=N2)N=C1S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Heptyl-4-methyl-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N-[(5-methylbenzotriazol-1-yl)methyl]formamide](/img/structure/B2652542.png)

![2-Methyl-1-(pyrido[2,3-d]pyrimidin-4-ylamino)-3-thiophen-3-ylpropan-2-ol](/img/structure/B2652543.png)

![ethyl 3-carbamoyl-2-(3-tosylpropanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2652545.png)

![2-[[4-(2-methoxyethyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-naphthalen-1-ylacetamide](/img/structure/B2652548.png)

![2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine](/img/structure/B2652550.png)

![1-[3-(Hydroxymethyl)-2-azaspiro[4.5]decan-2-yl]prop-2-en-1-one](/img/structure/B2652552.png)

![7-(4-methoxyphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2652560.png)

![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2652561.png)